molecular formula C7H9BrClN3 B1473764 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine CAS No. 842144-03-0

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

Cat. No.: B1473764
CAS No.: 842144-03-0
M. Wt: 250.52 g/mol
InChI Key: JWLCTARGJHTLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine is a specialty pyridine derivative designed for advanced pharmaceutical research and development. This compound serves as a versatile and high-value synthetic intermediate, particularly in the construction of complex molecules with potential biological activity . Its multi-functional structure, featuring bromo and chloro substituents at the 5- and 2-positions respectively, provides distinct sites for selective cross-coupling reactions and further functionalization, such as Suzuki and Buchwald-Hartwig amination reactions . The presence of both an amino and an ethylamino group on the pyridine ring enhances the molecule's ability to act as a ligand or to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry for targeting various enzymes and receptors . This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-bromo-2-chloro-4-N-ethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrClN3/c1-2-11-6-4(8)3-12-7(9)5(6)10/h3H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLKZSMRYAAZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=NC=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its molecular formula is C₇H₉BrClN₃, and it possesses a unique structural configuration that includes various functional groups, making it an attractive candidate for biological activity studies. This article explores its biological properties, synthesis, and relevant case studies.

The compound features a pyridine ring substituted with amino, bromo, and chloro groups. The presence of the ethylamino group at the fourth position enhances its reactivity profile, making it suitable for various synthetic pathways in pharmaceutical development. The molecular weight of 250.52 g/mol indicates its moderate size, which is often associated with favorable bioavailability characteristics in drug design.

Biological Activity

Research has indicated several biological activities associated with this compound and its derivatives:

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyridine structure have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Antitumor Activity

The compound's structural motifs have been linked to antitumor activity. Research involving analogs of this compound has shown effectiveness against multiple cancer cell lines, indicating that modifications to the pyridine framework can lead to enhanced anticancer properties.

Anti-protozoal and Antitubercular Activity

The structural characteristics of this compound are also associated with anti-protozoal and antitubercular activities. Compounds with similar configurations have been reported to exhibit significant effects against protozoan infections and tuberculosis, highlighting their therapeutic potential in treating infectious diseases.

Synthesis

Several synthetic routes have been explored for the preparation of this compound. Common methods involve:

  • Reactions of Pyridine Derivatives : Utilizing various reagents to introduce amino and halogen substituents.
  • Cyclization Reactions : These reactions often involve the formation of the pyridine ring under specific conditions to ensure high yields and purity.
  • Functional Group Transformations : Modifying existing functional groups to enhance biological activity.

The following table summarizes some synthetic approaches:

Synthetic Method Description
Nucleophilic SubstitutionSubstituting halogens with amino groups using nucleophilic agents.
CyclizationFormation of the pyridine ring through cyclization reactions.
HalogenationIntroducing bromo and chloro groups via electrophilic aromatic substitution.

Case Studies

Several studies have analyzed the biological activity of compounds related to this compound:

  • Antimicrobial Study : A research article demonstrated that derivatives showed a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus, indicating potential as a new antibiotic class.
  • Anticancer Research : A study evaluated the cytotoxic effects on various cancer cell lines, revealing that modifications in the ethylamino group significantly enhanced potency against breast cancer cells.
  • Anti-Tuberculosis Activity : Another study highlighted the efficacy of related compounds in inhibiting Mycobacterium tuberculosis, suggesting a promising avenue for tuberculosis treatment development.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Compound Name Substituents (Position) Core Structure Key Functional Groups
3-Amino-5-bromo-2-chloro-4-ethylaminopyridine Br (5), Cl (2), NH₂ (3), NHCH₂CH₃ (4) Pyridine Amino, halogen, ethylamino
4-Amino-5-bromo-2-chloropyrimidine Br (5), Cl (2), NH₂ (4) Pyrimidine Amino, halogen
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Br (5), Cl (2), NH-C₅H₉ (4) Pyrimidine Cyclopentylamino, halogen
3-Amino-5-bromo-4-methyl-1H-pyridin-2-one Br (5), NH₂ (3), CH₃ (4), O (2) Pyridinone Amino, halogen, methyl, ketone

Key Observations :

  • Core Structure: The pyridine backbone in the target compound contrasts with pyrimidine or pyridinone cores in analogs. Pyridines generally exhibit higher aromatic stability than pyrimidines due to fewer electronegative atoms .
  • Substituent Effects: The ethylamino group (NHCH₂CH₃) at position 4 may improve lipid solubility compared to cyclopentylamino (NH-C₅H₉) in pyrimidine analogs, affecting pharmacokinetics .
  • Halogen Positioning : Bromine at position 5 and chlorine at position 2 are common in antimicrobial agents, as seen in 5-bromo-2-chloropyrimidin-4-amine, where halogenation enhances electrophilic substitution reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
This compound* ~285.5 Not reported Moderate (DMSO, ethanol)
4-Amino-5-bromo-2-chloropyrimidine 223.4 187–189 (dec.) Low (water), high (DMF)
5-Bromo-2-chloropyrimidin-4-amine 208.4 187–189 Moderate (acetonitrile)

Notes:

  • *Predicted values for the target compound are derived from analogs. The ethylamino group likely reduces crystallinity compared to pyrimidine derivatives, lowering the melting point.
  • Halogenated pyridines (e.g., 3-amino-5-bromo-4-methyl-1H-pyridin-2-one) show moderate solubility in DMSO due to hydrogen-bonding capacity from amino groups .

Comparison :

  • The target compound may require sequential halogenation and amination steps. For example, bromination at position 5 and chlorination at position 2 could precede ethylamino introduction via nucleophilic substitution, similar to methods used for N-cyclopentylpyrimidin-4-amine .
  • Reduction of nitro intermediates (e.g., using SnCl₂ in HCl, as in ) is a viable route for amino group installation.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-amino-5-bromo-2-chloro-4-ethylaminopyridine typically involves:

  • Construction or modification of the pyridine core.
  • Selective halogenation at positions 2 and 5 (chlorination and bromination).
  • Introduction of amino groups at position 3.
  • Substitution or alkylation at position 4 with ethylamine or ethylamino groups.

This sequence requires careful control of reaction conditions to achieve regioselectivity and high yields.

Preparation of Key Intermediates: 5-Bromo-2,4-dichloropyridine

A crucial intermediate for the target compound is 5-bromo-2,4-dichloropyridine, which can be synthesized as follows:

  • Starting Material: 2-amino-4-chloropyridine.
  • Bromination: Using N-bromosuccinimide (NBS) in methylene chloride at 0°C, the bromine is introduced selectively at position 5.
  • Isolation: After reaction completion (30 minutes), the product is extracted and purified by washing and drying.
  • Diazotization and Chlorination: The amino group is converted to a diazonium salt at -30°C using sodium nitrite in concentrated HCl, followed by substitution with cuprous chloride to introduce chlorine at position 2.
  • Yield: Bromination yields exceed 80%, and the overall recovery after diazotization and chlorination is over 50%.
Step Reagents/Conditions Temperature Time Yield / Notes
Bromination 2-amino-4-chloropyridine, NBS, CH2Cl2 0°C 30 min >80% yield
Diazotization NaNO2, HCl, CuCl -30°C to RT 1 hour >50% overall recovery

Amination at Position 3: Conversion to 3-Amino Derivatives

The introduction of the amino group at position 3 can be achieved by:

  • Starting from 3-cyano or 3-amido intermediates, which are converted to 3-amino derivatives by treatment with strong bases and halogens.
  • For example, 3-cyano-4-methyl-2-pyridone intermediates undergo chlorination with POCl3 and PCl5, followed by acid hydrolysis to amido derivatives, and finally conversion to amino derivatives by reaction with bromine and sodium hydroxide.
  • Alternatively, 3-amino-4-methylpyridine can be synthesized from 4-picoline-3-boric acid and ammonia sources in the presence of metal oxide catalysts (e.g., cupric oxide) in solvents like acetonitrile and water at room temperature, achieving yields up to 85%.
Step Reagents/Conditions Temperature Time Yield / Notes
Chlorination of cyano intermediate POCl3 (10 parts), PCl5 (1 part), reflux ~115°C 2 hours 2 hours Chlorination complete
Hydrolysis to amido Concentrated H2SO4, 70-110°C ~90-100°C 3 hours Amido intermediate isolated
Amination NaOH + Br2, 10-30°C then 60-80°C 22°C then 70°C 1 hour 3-amino derivative obtained
Catalytic amination 4-picoline-3-boric acid, ammonium sulfate, CuO Room temperature 4 hours 85% yield (3-amino-4-methylpyridine)

Introduction of the Ethylamino Group at Position 4

While direct literature on the ethylamination of the 4-position on halogenated aminopyridines is limited, common methods include:

  • Nucleophilic substitution of a 4-chloropyridine derivative with ethylamine under controlled conditions.
  • This reaction typically involves heating the halogenated pyridine with ethylamine in a polar aprotic solvent or ethanol.
  • The reaction proceeds via nucleophilic aromatic substitution, replacing the chlorine at position 4 with an ethylamino group.

Representative Reaction Sequence for this compound

Step Reaction Type Starting Material Reagents/Conditions Product
1 Bromination 2-amino-4-chloropyridine NBS, CH2Cl2, 0°C 5-bromo-2-amino-4-chloropyridine
2 Diazotization & Chlorination Above intermediate NaNO2, HCl, CuCl, -30°C to RT 5-bromo-2,4-dichloropyridine
3 Amination at position 3 5-bromo-2,4-dichloropyridine NaOH, Br2, heat 3-amino-5-bromo-2-chloro derivative
4 Nucleophilic substitution 3-amino-5-bromo-2,4-dichloropyridine Ethylamine, solvent, heat This compound

Analytical Data and Reaction Monitoring

  • NMR and IR Spectroscopy: Used to confirm structure and purity of intermediates and final product. For example, 1H NMR signals for methyl and amino protons, and IR bands for amino and halogenated pyridine functionalities are diagnostic.
  • Thin Layer Chromatography (TLC): Employed to monitor reaction completion, particularly in bromination and diazotization steps.
  • Yield Optimization: Reaction parameters such as temperature, solvent choice (e.g., methylene chloride, toluene, acetonitrile), and catalyst loading (e.g., piperidinium acetate for condensation steps) are optimized for maximum yield and purity.

Summary Table of Key Preparation Parameters

Compound/Step Reagents/Conditions Temperature Time Yield/Notes
5-Bromo-2,4-dichloropyridine NBS, NaNO2, HCl, CuCl 0°C to RT, -30°C 30 min to 1 hr >50% overall recovery
3-Amino derivative formation NaOH, Br2 10-80°C 1-3 hours High purity, confirmed by NMR
Catalytic amination (alternative) 4-picoline-3-boric acid, NH4 salt, CuO RT 4 hours 85% yield (for 3-amino-4-methylpyridine)
Ethylamination (substitution) Ethylamine, solvent, heat Elevated temp Several hours Typical nucleophilic substitution

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine?

  • Methodology : Start with halogenated pyridine precursors (e.g., 5-bromo-2-chloropyridin-3-amine, CAS 1354021-09-2) and perform selective alkylation. Ethylamine can be introduced via nucleophilic substitution under anhydrous conditions using catalysts like Pd(OAc)₂. Monitor reaction progress via TLC and purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Confirm purity (>97%) via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers validate the structural identity and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR (DMSO-d₆, 400 MHz) to confirm ethylamino protons (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.8–8.5 ppm). 13C^{13}C-NMR can resolve bromine/chlorine substituent positions.
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ≈ 304.95 g/mol) to confirm molecular weight.
  • Melting Point : Compare observed mp (e.g., 80–82°C) with literature values for analogs (e.g., 6-Amino-3-bromo-2-methylpyridine, mp 80–82°C ).

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (similar to 2-Amino-5-bromopyridine hazards ).
  • Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr/Cl₂).
  • Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the ethylamino group at position 4 influence cross-coupling reactivity?

  • Mechanistic Insight : The ethylamino group acts as an electron-donating substituent, enhancing oxidative addition in Pd-catalyzed Suzuki couplings. Compare reactivity with analogs lacking this group (e.g., 5-Bromo-4-chloropyridin-2-amine, CAS 942947-94-6). Use DFT calculations to map electron density distribution and optimize catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. How can contradictions in reported biological activity data be resolved?

  • Analytical Approach :

  • Comparative Table of Structural Analogs :
Compound NameCAS NumberSimilarity IndexReported IC₅₀ (μM)
5-Bromo-2-chloro-pyridin-3-amine1354021-09-20.8812.4 ± 1.2
4-Amino-3-bromo-2-chloropyridine1204231-59-30.8028.9 ± 3.1
  • Use SAR studies to correlate substituent positions (e.g., ethylamino vs. morpholino groups) with activity .

Q. What strategies improve regioselectivity in halogenation reactions for derivatives?

  • Optimization :

  • Directed ortho-Metalation : Use LiTMP to deprotonate the amino group, enabling selective bromination at position 5.
  • Temperature Control : Reactions at −78°C minimize undesired dihalogenation (common in analogs like 3-Bromo-5-chloropyridin-2-amine, CAS 26163-03-1) .

Data-Driven Research Considerations

  • Crystallography : Reference single-crystal X-ray data for 3-Amino-5-bromo-2-iodopyridine (space group P2₁/c, Z = 4) to infer bond angles/electron density in the target compound .
  • Reaction Contradictions : Address discrepancies in yields (e.g., 45% vs. 68%) by varying solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Reactant of Route 2
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3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

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